molecular formula C19H19N5O4S B2926839 2-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid CAS No. 878702-70-6

2-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid

Cat. No.: B2926839
CAS No.: 878702-70-6
M. Wt: 413.45
InChI Key: OHEODPKUCBQPNM-UHFFFAOYSA-N
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Description

2-(2-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid is a synthetic small molecule characterized by a benzoic acid backbone substituted with a methyl group at position 3 and a thioether-linked acetamido-tetrazole moiety at position 2.

The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. For example, describes the use of heterogenous catalysis (Bleaching Earth Clay, PEG-400) to form tetrazole-thioether linkages, which may parallel the synthetic route for this compound .

Properties

IUPAC Name

2-[[2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c1-3-28-14-9-7-13(8-10-14)24-19(21-22-23-24)29-11-16(25)20-17-12(2)5-4-6-15(17)18(26)27/h4-10H,3,11H2,1-2H3,(H,20,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEODPKUCBQPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C=CC=C3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid might involve multiple steps, starting from commercially available precursors:

  • Tetrazole Formation: : The tetrazole ring can be formed by the reaction of a suitable nitrile with sodium azide under acidic conditions.

  • Thioether Linkage: : The thioether can be introduced by reacting a suitable aryl halide with a thiol, potentially using a base like potassium carbonate in a polar aprotic solvent.

  • Amidation: : The acetamido group can be formed by amidation of an ester or an acyl chloride with an amine.

  • Final Coupling: : The final compound is achieved by coupling the intermediates under appropriate conditions.

Industrial Production Methods

In industrial settings, these reactions might be optimized to minimize steps, maximize yield, and ensure environmental and economic feasibility. Techniques like flow chemistry or the use of catalysts might be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : The thiol group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid. Reduction : The tetrazole ring may be stable under reduction conditions, but the carboxylic acid can be reduced to an alcohol using agents like lithium aluminum hydride. Substitution : The aromatic ring with electron-donating groups can undergo electrophilic aromatic substitution.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride

  • Substitution: : Various electrophiles under acidic or basic conditions

Major Products Formed

The major products will depend on the reactions' conditions and reagents. For example, oxidation of the thiol group will produce sulfoxides or sulfones, while reduction of the carboxylic acid will yield an alcohol.

Scientific Research Applications

Chemistry

The compound’s tetrazole ring and carboxylic acid provide points of functionalization, making it a useful intermediate in the synthesis of more complex molecules.

Biology

The tetrazole ring mimics the carboxylic acid group, making such compounds potentially useful in pharmaceuticals for binding to biological targets.

Medicine

These compounds may act as enzyme inhibitors or receptor modulators due to their complex structure and ability to engage in hydrogen bonding and hydrophobic interactions.

Industry

The compound could be used in materials science, particularly in the development of polymers or as a ligand in metal-catalyzed reactions.

Mechanism of Action

The compound’s mechanism of action would likely involve interaction with specific molecular targets through its various functional groups. For instance:

  • Molecular Targets: : Enzymes, receptors

  • Pathways Involved: : Signal transduction pathways or metabolic pathways where the compound may act as an inhibitor or modulator.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents/Functional Groups Reference
2-(2-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid Benzoic acid 3-methyl, 2-(tetrazole-thioacetamido) with 4-ethoxyphenyl N/A
Ethyl 2-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzothiophene Ethyl ester, tetrahydrobenzothiophene, 4-chlorophenyl-tetrazole-thioacetamido
Ceforanide Cephalosporin 2-(aminomethyl)phenylacetamido, carboxymethyl-tetrazole-thioether
9c (from ) Benzimidazole-triazole 4-bromophenyl-thiazole, triazole-acetamido

Key Observations :

  • Tetrazole-Thioether Linkage : A common feature in antimicrobial agents (e.g., ceforanide, ), this group enhances binding to bacterial enzymes via sulfur coordination .
  • Core Structure : Unlike cephalosporins (β-lactam core, ) or benzimidazoles (), the benzoic acid core of the target compound may favor different pharmacokinetic profiles, such as reduced β-lactamase susceptibility.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) logP (Predicted) Solubility (mg/mL) Reference
This compound Not reported ~2.5* Low (aqueous) N/A
9c () 198–200 3.8 0.12 (DMSO)
4h () 162–164 2.1 0.25 (Ethanol)
Ceforanide () >250 -1.2 High (aqueous)

Key Observations :

  • The target compound’s predicted logP (~2.5) suggests moderate lipophilicity, intermediate between hydrophobic analogs like 9c (logP 3.8) and hydrophilic cephalosporins (e.g., ceforanide, logP -1.2) .

Key Observations :

  • Antimicrobial Potential: The tetrazole-thioether motif in ceforanide and related cephalosporins () suggests the target compound may inhibit bacterial enzymes or PBPs.
  • Anticancer Activity : Analogs like 9c () and dual Sirt2/HDAC6 inhibitors () highlight the role of tetrazole-acetamido groups in targeting metabolic enzymes or epigenetic regulators .
  • SAR Insights : The 4-ethoxyphenyl group may enhance selectivity over simpler aryl substituents (e.g., 4-chlorophenyl in ) by modulating steric and electronic interactions .

Biological Activity

2-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid is a compound of significant interest due to its potential biological activities. The compound is characterized by a complex structure, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in the fields of inflammation and autoimmune disorders.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₅H₁₆N₆O₂S
  • Molecular Weight : 376.5 g/mol
PropertyValue
Molecular FormulaC₁₅H₁₆N₆O₂S
Molecular Weight376.5 g/mol
CAS Number887348-78-9

Anti-inflammatory Properties

Recent studies have indicated that benzoic acid derivatives, including compounds similar to this compound, exhibit anti-inflammatory properties by inhibiting the activity of interleukin-15 (IL-15). Chronic overproduction of IL-15 is linked to various inflammatory and autoimmune disorders. The compound has shown efficacy in reducing IL-15 dependent peripheral blood mononuclear cells (PBMCs) proliferation and decreasing the secretion of pro-inflammatory cytokines such as TNF–α and IL–17 .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that specific structural features of benzoic acid derivatives significantly influence their biological activity. For instance, modifications in the side chains and functional groups can enhance or diminish their potency against IL-15. The presence of the tetrazole ring and thioacetamido group appears to be critical for maintaining biological activity .

Case Study 1: Inhibition of IL-15 Activity

In a controlled laboratory setting, several benzoic acid derivatives were synthesized and tested for their ability to inhibit IL-15 activity. Among these, compounds structurally related to this compound demonstrated significant inhibition at concentrations as low as 50 μM .

Table: Summary of Biological Activity

Compound NameActive ConcentrationMechanism of Action
4–{[1–(4-fluorophenyl)–1( H)–tetrazol–5–yl]thio}methyl-benzoic acid50 μMInhibition of IL-15 signaling
Methyl 2,4-dihydroxy–3–methylbenzoate50 μMInhibition of cytokine secretion
4–{[(2–carboxycyclohexyl)-carbonyl]amino}methyl-benzoic acid100 μMModulation of immune response

Case Study 2: Antimicrobial Activity

Another study examined the antimicrobial properties of similar compounds. Results indicated that certain derivatives exhibited strong antifungal activity, suggesting potential applications in treating infections alongside their anti-inflammatory effects .

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